2,3-Dibromo-4-chloroaniline

Description

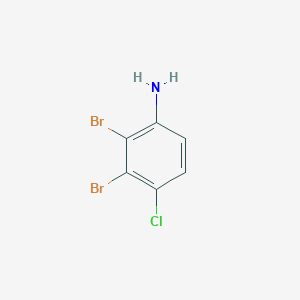

2,3-Dibromo-4-chloroaniline (C₆H₃Br₂ClNH₂) is a halogenated aniline derivative featuring bromine substituents at the 2- and 3-positions and a chlorine atom at the 4-position of the benzene ring. This compound belongs to the class of polyhalogenated aromatic amines, which are of interest in organic synthesis, agrochemicals, and pharmaceuticals due to their electronic and steric effects.

Properties

IUPAC Name |

2,3-dibromo-4-chloroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2ClN/c7-5-3(9)1-2-4(10)6(5)8/h1-2H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVXOCXJAADFWAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)Br)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-4-chloroaniline typically involves the bromination of 4-chloroaniline. The process can be carried out by reacting 4-chloroaniline with bromine in the presence of a suitable solvent and catalyst . The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure consistent quality and high yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromo-4-chloroaniline undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding nitro compounds or reduction to form amines.

Coupling Reactions: The compound can be used in coupling reactions to form azo compounds or other complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in appropriate solvents.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.

Oxidation Products: Nitroanilines or other oxidized derivatives.

Reduction Products: Amines or other reduced forms of the compound.

Scientific Research Applications

2,3-Dibromo-4-chloroaniline has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals

Mechanism of Action

The mechanism by which 2,3-Dibromo-4-chloroaniline exerts its effects involves its interaction with specific molecular targets. The compound can act as an electrophile in various reactions, forming covalent bonds with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2,6-Dibromo-4-chloroaniline

The most closely related compound in the evidence is 2,6-Dibromo-4-chloroaniline (C₆H₄Br₂ClN), which differs in bromine placement (2- and 6-positions). Key distinctions include:

The 2,6-isomer’s symmetry allows efficient crystal packing and hydrogen-bonded networks, whereas the 2,3-isomer’s adjacent bromines may introduce steric hindrance, reducing planarity and altering solubility or reactivity .

Other Haloaniline Derivatives

- 4-Bromo-3-chloroaniline (C₆H₅BrClN): Differs in having a single bromine (4-position) and chlorine (3-position). Its molecular weight (206.47 g/mol) is lower than this compound (285.31 g/mol), impacting density and volatility .

- 2,6-Dichloro-4-bromoaniline (C₆H₄Cl₂BrN): Substitutes chlorines at 2 and 6 positions. With a melting point of 85–86°C, it demonstrates how reduced bromination lowers thermal stability compared to dibromo analogs .

Physicochemical and Reactivity Trends

- Electronic Effects: Bromine’s strong electron-withdrawing nature deactivates the aromatic ring, directing electrophilic substitution to meta/para positions. The this compound’s dual bromines likely enhance this effect compared to mono-bromo analogs .

- Solubility : Higher halogen content (Br, Cl) increases molecular weight and reduces solubility in polar solvents. The 2,6-Dibromo-4-chloroaniline’s crystal density (2.361 Mg/m³) suggests similar trends for this compound .

- Reactivity : Steric hindrance in this compound may slow nucleophilic aromatic substitution compared to less hindered isomers like 4-Bromo-3-chloroaniline.

Biological Activity

2,3-Dibromo-4-chloroaniline is an aromatic amine derivative that has garnered attention due to its potential biological activities and implications in environmental toxicology. This compound is structurally related to other halogenated anilines, which are known for their diverse biological effects, including antimicrobial, antifungal, and potential carcinogenic properties. This article explores the biological activity of this compound, presenting relevant research findings, case studies, and data tables to elucidate its effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C6H4Br2ClN

- IUPAC Name : this compound

- CAS Number : 615-80-7

This compound features two bromine atoms and one chlorine atom attached to a benzene ring with an amino group, which significantly influences its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. A study evaluated its effectiveness against various bacterial strains using the disk diffusion method. The results demonstrated significant inhibition zones against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Salmonella typhimurium | 10 |

These findings suggest that the compound may serve as a potential antimicrobial agent, warranting further investigation into its mechanisms of action.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of this compound. In vitro studies using human cell lines (e.g., HeLa and HEK293) revealed varying degrees of cytotoxic effects. The following table summarizes the IC50 values obtained from these studies:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| HEK293 | 30 |

The results indicate that while the compound exhibits cytotoxicity, it is relatively selective towards cancerous cells compared to normal cells.

The proposed mechanism of action for the biological activity of this compound involves oxidative stress induction and apoptosis in target cells. The compound has been shown to increase reactive oxygen species (ROS) levels in treated cells, leading to oxidative damage and subsequent cell death.

Environmental Impact Assessment

A significant case study focused on the environmental impact of this compound highlighted its persistence in aquatic ecosystems. The study monitored the compound's degradation in water samples over time. Results indicated a half-life of approximately 14 days under natural conditions, suggesting potential bioaccumulation risks for aquatic organisms.

Toxicological Evaluations

Toxicological evaluations utilizing animal models have been conducted to assess the chronic effects of exposure to this compound. Notably, a study reported significant alterations in liver function markers and histopathological changes in treated rodents over a prolonged exposure period.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.